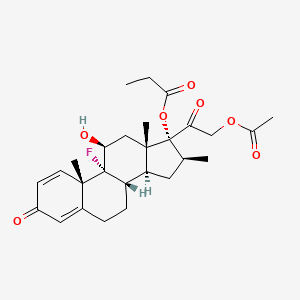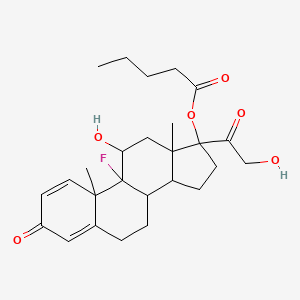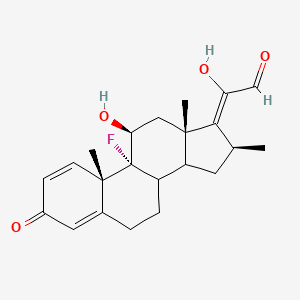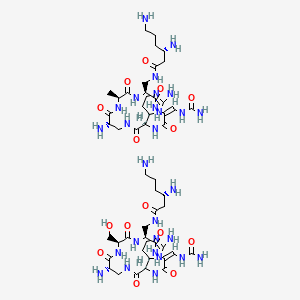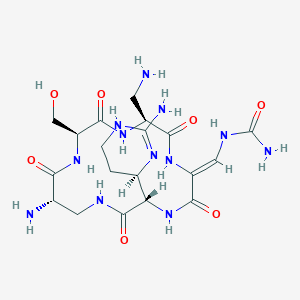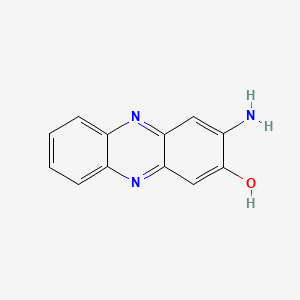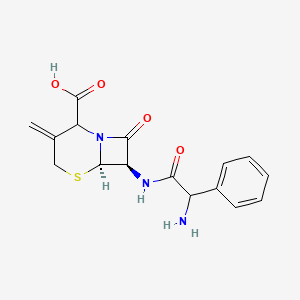
Ceftibuten Related Impurity 9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ceftibuten Related Impurity 9 is a chemical compound that is often encountered as an impurity in the synthesis and production of ceftibuten, a third-generation cephalosporin antibiotic. Ceftibuten is used to treat various bacterial infections, including acute bacterial exacerbations of chronic bronchitis, acute bacterial otitis media, pharyngitis, and tonsillitis .
Aplicaciones Científicas De Investigación
Ceftibuten Related Impurity 9 has several scientific research applications, including:
Mecanismo De Acción
Safety and Hazards
While specific safety and hazard information for Ceftibuten Related Impurity 9 is not available, it’s known that ceftibuten may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is harmful if inhaled . It is recommended to use only outdoors or in a well-ventilated area and avoid breathing dust/fume/gas/mist/vapours/spray .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ceftibuten Related Impurity 9 involves several steps, including acylation, condensation, and hydrolysis. One common method starts with methyl 2-(2-aminothiazol-4-yl) acetate, which undergoes acylation, followed by condensation and hydrolysis to yield the target compound. Another method involves phenylmethyl 2-(2-acylated aminothiazol-4-yl) acetate, which undergoes condensation, Weiss-Titin reaction, and hydrolysis.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes as described above but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-purity reagents and optimized reaction conditions is crucial to minimize the formation of unwanted by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
Ceftibuten Related Impurity 9 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amine).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thioethers or amines. Substitution reactions may result in the formation of various substituted derivatives .
Comparación Con Compuestos Similares
Ceftibuten Related Impurity 9 can be compared with other similar compounds, such as:
Ceftibuten Related Impurity 1: This compound has a similar structure but differs in the functional groups attached to the core molecule.
Ceftibuten Related Impurity 3: This compound also shares a similar core structure but has different substituents.
Ceftibuten Related Impurity 4: This compound has variations in the side chains attached to the core structure.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ceftibuten Related Impurity 9 involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "4-Methylthiazole-5-carboxylic acid", "Ethyl chloroformate", "2-Amino-6-methylpyridine", "Triethylamine", "Sodium hydroxide", "Methanol", "Acetic acid", "Ethyl acetate" ], "Reaction": [ "Step 1: React 4-Methylthiazole-5-carboxylic acid with Ethyl chloroformate and Triethylamine in Methanol to form the corresponding ethyl ester intermediate.", "Step 2: React the ethyl ester intermediate with 2-Amino-6-methylpyridine in Ethyl acetate and Acetic acid to form the desired Ceftibuten Related Impurity 9.", "Step 3: Purify the product by recrystallization and characterization using various analytical techniques like NMR spectroscopy, mass spectrometry, and HPLC." ] } | |
Número CAS |
103054-27-9 |
Fórmula molecular |
C19H20N2O6S |
Peso molecular |
404.45 |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
2-Pentenedioic acid, 2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]-, 1-ethyl 5-methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


